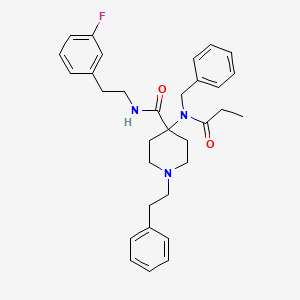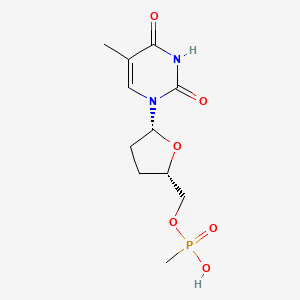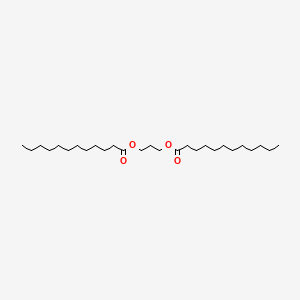
1,3-Propanediyl dilaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,3-Propanediyl dilaurate can be synthesized through various methods. One common synthetic route involves the esterification of 1,3-propanediol with lauric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial production methods often utilize enzymatic processes to achieve higher specificity and yield. Lipase-catalyzed esterification is a popular method, where lipase enzymes are used to catalyze the reaction between 1,3-propanediol and lauric acid under mild conditions .
化学反応の分析
1,3-Propanediyl dilaurate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions are 1,3-propanediol, lauric acid, and their respective derivatives .
科学的研究の応用
1,3-Propanediyl dilaurate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-propanediyl dilaurate involves its interaction with biological membranes and enzymes. As a diester, it can integrate into lipid bilayers, altering membrane fluidity and permeability . Additionally, it can be hydrolyzed by esterases to release 1,3-propanediol and lauric acid, which can exert antimicrobial effects by disrupting microbial cell membranes .
類似化合物との比較
1,3-Propanediyl dilaurate can be compared with other similar compounds such as:
1,2-Propanediyl dilaurate: Similar in structure but with ester groups at different positions, leading to different physical and chemical properties.
1,3-Dipalmitin: Another diester but derived from palmitic acid, which has a longer carbon chain than lauric acid, affecting its solubility and melting point.
1,3-Dioleoyl glycerol: A diester derived from oleic acid, which is unsaturated, leading to different reactivity and applications.
This compound is unique due to its specific esterification pattern and the properties conferred by lauric acid, such as its antimicrobial activity and biocompatibility .
特性
CAS番号 |
26719-54-0 |
|---|---|
分子式 |
C27H52O4 |
分子量 |
440.7 g/mol |
IUPAC名 |
3-dodecanoyloxypropyl dodecanoate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-9-11-13-15-17-19-22-26(28)30-24-21-25-31-27(29)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChIキー |
RREUCPUHQJKHDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


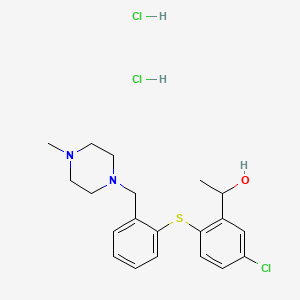

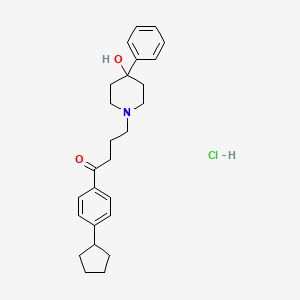
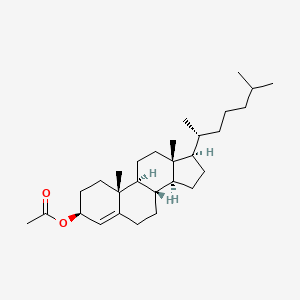
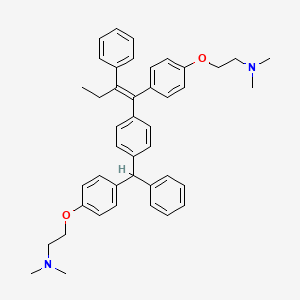

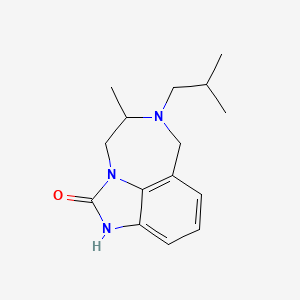
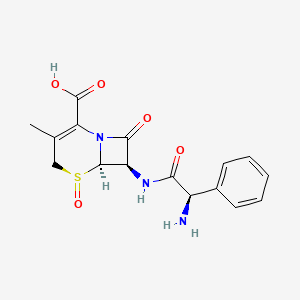
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
